molecular formula C16H19N3O2 B2784487 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS No. 1171896-58-4

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B2784487
CAS No.: 1171896-58-4
M. Wt: 285.347
InChI Key: RODBITZNSJBPHZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a mesityl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-9-5-10(2)15(11(3)6-9)19-8-13(7-14(19)20)16-17-12(4)18-21-16/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBITZNSJBPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multiple steps:

Chemical Reactions Analysis

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a pyrrolidine derivative featuring a unique oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4OC_{15}H_{18}N_4O. The structural characteristics include:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Oxadiazole ring : Known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing oxadiazole rings have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : The structural features of the compound suggest potential antimicrobial activity against various pathogens. The oxadiazole moiety is often linked to enhanced antibacterial and antifungal activities.
  • Neuroprotective Effects : Preliminary studies indicate that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Research Findings

Several studies have evaluated the biological activity of compounds related to this compound. Here are some key findings:

Table 1: Summary of Biological Activities

StudyCompoundActivityMethodologyResults
4-(3-Methyl-1,2,4-oxadiazol-5-yl) derivativesAnthelminticCaenorhabditis elegans model50% mortality at 25 ppm
Oxadiazole derivativesNeuroprotectiveIn vitro assays on neuroblastoma cellsSignificant reduction in cell death
Unpublished DataPyrrolidine derivativesAntimicrobialDisk diffusion methodEffective against E. coli and S. aureus

Case Study 1: Anthelmintic Activity

A screening study identified compounds with anthelmintic properties using the nematode Caenorhabditis elegans as a model organism. The study found that certain derivatives exhibited significant lethality at low concentrations (25–50 ppm), indicating potential for development as antiparasitic agents.

Case Study 2: Neuroprotection

In vitro experiments on neuroblastoma cell lines demonstrated that compounds similar to this compound provided neuroprotection against oxidative stress-induced cell death. The mechanisms involved modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).

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